Absence of Sweet Taste in Phe-Asp Dipeptide Derivatives vs. Aspartame
The foundational structure-taste study by Mazur et al. established that sweetness in dipeptide esters is confined to the L-aspartyl-L-phenylalanine ester motif; derivatives with the reverse sequence (Phe-Asp) were found to be non-sweet [1]. Aspartame (L-Asp-L-Phe-OMe) exhibits a potency of 150–200× sucrose [2]. In contrast, Diethyl L-phenylalanyl-L-aspartate, bearing the Phe-Asp backbone and ethyl ester modifications, falls into the non-sweet category, consistent with the class-level inference that the reversed amide bond position precludes productive activation of the T1R2/T1R3 sweet receptor [1]. This is a critical differentiation factor when selecting a research tool that must avoid confounding sweet-taste receptor activation.
| Evidence Dimension | Sweet taste potency (relative to sucrose) |
|---|---|
| Target Compound Data | Non-sweet (qualitative; predicted from Phe-Asp scaffold and absence of Asp-Phe motif) |
| Comparator Or Baseline | Aspartame (L-Asp-L-Phe-OMe): 150–200× sucrose |
| Quantified Difference | Qualitative (sweet vs. non-sweet); no detectable sweetness expected based on structure-taste rules |
| Conditions | Human sensory evaluation panel and receptor model (inference based on established structure-taste rules for dipeptide esters) |
Why This Matters
For in vivo pharmacological studies where taste receptor activation is a confounding variable, or for flavor-free analytical reference standards, the non-sweet character of Diethyl L-phenylalanyl-L-aspartate provides a functionally distinct alternative to aspartame.
- [1] Mazur, R. H.; Schlatter, J. M.; Goldkamp, A. H. Structure-Taste Relationships of Some Dipeptides. J. Am. Chem. Soc. 1969, 91 (10), 2684–2691. View Source
- [2] Cloninger, C. R.; Gillham, B. Aspartame. In Encyclopedia of Food Sciences and Nutrition (Second Edition); Caballero, B., Ed.; Academic Press: Oxford, 2003; pp 336–341. View Source
